M79175

Description

Properties

IUPAC Name |

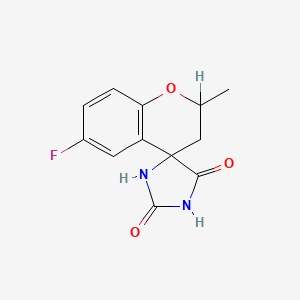

6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-6-5-12(10(16)14-11(17)15-12)8-4-7(13)2-3-9(8)18-6/h2-4,6H,5H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAQTHCVAGBRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002612 | |

| Record name | 6-Fluoro-2-methyl-2,3-dihydrospiro[1-benzopyran-4,4'-imidazole]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82319-87-7 | |

| Record name | M 79175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082319877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methyl-2,3-dihydrospiro[1-benzopyran-4,4'-imidazole]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

M79175: A Technical Guide to its Mechanism of Action as a Potent Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175, identified as the (2S,4S)-stereoisomer of 6-fluoro-2,3-dihydro-2-methyl-spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, is a potent inhibitor of the enzyme aldose reductase. Its mechanism of action is centered on the modulation of the polyol pathway of glucose metabolism, a critical route implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on relevant signaling pathways, supported by available quantitative data and detailed experimental methodologies from key preclinical studies.

Core Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione, thereby increasing susceptibility to oxidative stress. This cascade of events is a major contributor to the long-term complications of diabetes, including retinopathy, neuropathy, and nephropathy.

This compound exerts its therapeutic effect by directly inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological consequences of the activated polyol pathway.

Signaling Pathway

The primary signaling pathway influenced by this compound is the polyol pathway. By inhibiting aldose reductase, this compound effectively downregulates this pathway, preventing the accumulation of sorbitol and the depletion of NADPH. This, in turn, helps to maintain cellular osmotic balance and reduce oxidative stress, thereby protecting tissues from hyperglycemia-induced damage.

Figure 1: this compound inhibits aldose reductase, blocking the polyol pathway.

Quantitative Data

While specific IC50 and Ki values for this compound from publicly available literature are limited, a study by Unno et al. (1994) on related 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones demonstrated that the (2S,4S) stereoisomers are potent aldose reductase inhibitors. This study highlighted a chloromethyl derivative within this class as having highly potent activities in inhibiting cataract formation and polyol accumulation in the sciatic nerve of rats. The potency of this compound is inferred from its consistent use in preclinical models of diabetic complications.

Key Experimental Protocols

The following sections detail the methodologies from key preclinical studies that have investigated the effects of this compound.

In Vivo Efficacy in a Diabetic Retinopathy Model

A foundational study by Funada et al. (1987) investigated the effect of this compound on the progression of early-stage diabetic retinopathy in rats.[1]

-

Experimental Workflow:

Figure 2: Workflow for the in vivo diabetic retinopathy study.

-

Methodology:

-

Animal Model: Diabetes was induced in rats through the administration of streptozotocin and fructose.

-

Treatment: A cohort of diabetic rats was administered this compound.

-

Data Acquisition: Electroretinogram (ERG) oscillatory potentials were recorded under scotopic (dark-adapted) conditions at baseline and at 4, 8, and 12 weeks post-treatment.

-

Endpoint Analysis: The ERG tracings were analyzed for peak latencies, peak intervals, and amplitudes.

-

Results: In untreated diabetic rats, there was a prolongation of peak latencies and intervals, and a reduction in amplitudes.[1] Treatment with this compound was found to suppress the prolongation of peak latencies and intervals, indicating its effectiveness in mitigating the progression of early-stage diabetic retinopathy.[1]

-

In Vitro Corneal Permeability Assay

The corneal permeability of this compound was assessed in an in vitro study by Kato et al. (1986), which is crucial for its potential topical application in treating diabetic eye complications.

-

Methodology:

-

Apparatus: An excised rabbit cornea was mounted on a methacrylate apparatus to create a two-chamber system.

-

Permeability Measurement: The transcorneal permeability of this compound was measured.

-

Influencing Factors: The study also examined the effects of varying concentrations of this compound and the presence of benzalkonium chloride (a common preservative and penetration enhancer) on permeability.

-

Results: this compound demonstrated high corneal permeability, which was independent of its concentration. The presence of benzalkonium chloride was found to enhance the permeability of this compound.

-

Conclusion

This compound is a potent and specific inhibitor of aldose reductase, the key enzyme in the polyol pathway of glucose metabolism. Its mechanism of action is to block the conversion of glucose to sorbitol, thereby preventing the osmotic and oxidative stress that drives the pathogenesis of diabetic complications. Preclinical studies have demonstrated its efficacy in an in vivo model of diabetic retinopathy and favorable in vitro corneal permeability. These findings underscore the therapeutic potential of this compound in the management of diabetic complications, particularly those affecting the eye. Further research to fully elucidate its quantitative inhibitory profile and clinical efficacy is warranted.

References

Introduction to Aldose Reductase and the Polyol Pathway

An In-depth Technical Guide to the Aldose Reductase Inhibition Pathway

Disclaimer: No specific information could be found for a compound designated "M79175" in the context of aldose reductase inhibition. Therefore, this guide provides a comprehensive overview of the aldose reductase inhibition pathway, its significance in disease, and the methodologies used to identify and characterize inhibitors of this enzyme. The data and protocols presented are representative of the field and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2][3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux of glucose through the polyol pathway.[4]

In this pathway, aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that utilizes NAD+ as a cofactor.[3][5] The accumulation of sorbitol within cells, to which cell membranes are largely impermeable, leads to osmotic stress and subsequent cellular damage.[4][5] Furthermore, the increased activity of the polyol pathway has other detrimental effects:

-

Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor.[4] NADPH is essential for the regeneration of the primary intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[4]

-

Formation of Advanced Glycation Endproducts (AGEs): The fructose produced in the second step of the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of AGEs, which contribute to diabetic complications.[6]

The pathological consequences of increased polyol pathway activity are implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3][7]

The Aldose Reductase Inhibition Pathway

Given the central role of aldose reductase in the pathogenesis of diabetic complications, its inhibition has been a major therapeutic target.[4][7] Aldose reductase inhibitors (ARIs) are compounds that block the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.

The primary mechanism of action for most ARIs is competitive inhibition, where the inhibitor molecule competes with the substrate (glucose) for binding to the enzyme's active site.[8] By blocking this initial step, ARIs can mitigate the downstream pathological effects of the polyol pathway, including osmotic stress and increased oxidative stress.

Caption: The Aldose Reductase Inhibition Pathway.

Quantitative Data for Representative Aldose Reductase Inhibitors

The efficacy of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized ARIs.

| Inhibitor | IC50 (nM) | Chemical Class |

| Epalrestat | 20 | Carboxylic Acid |

| Fidarestat | 1.6 | Spirohydantoin |

| Zopolrestat | 3.2 | Carboxylic Acid |

| Sorbinil | 100 | Spirohydantoin |

| Tolrestat | 35 | Carboxylic Acid |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing Aldose Reductase Inhibition

The evaluation of potential aldose reductase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified aldose reductase.

Materials:

-

Purified recombinant human or rat aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Sorbitol Accumulation

Objective: To assess the ability of a test compound to inhibit sorbitol accumulation in cells cultured under high glucose conditions.

Materials:

-

A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)

-

Cell culture medium with normal (5 mM) and high (30-50 mM) glucose concentrations

-

Test compound

-

Lysis buffer

-

Sorbitol dehydrogenase

-

NAD+

-

Fluorometer or spectrophotometer

Procedure:

-

Culture the cells in a normal glucose medium until they reach a desired confluency.

-

Expose the cells to a high glucose medium in the presence and absence of the test compound at various concentrations for a specified period (e.g., 24-48 hours).

-

Lyse the cells and collect the cell lysates.

-

Measure the intracellular sorbitol concentration using an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured by fluorescence or absorbance.

-

Determine the extent to which the test compound inhibits sorbitol accumulation compared to the untreated high-glucose control.

Caption: A typical experimental workflow for the discovery and development of Aldose Reductase Inhibitors.

Drug Development and Future Directions

The development of aldose reductase inhibitors has been challenging. While numerous compounds have shown promise in preclinical studies, only a few have progressed to clinical trials, and even fewer have been approved for clinical use in some countries (e.g., Epalrestat in Japan and India).[1][5] The reasons for the limited clinical success are multifactorial and include issues with efficacy, bioavailability, and side effects.

Recent research has focused on developing novel ARIs with improved potency and selectivity.[7][9] Structure-based drug design and computational modeling are being increasingly used to identify new chemical scaffolds that can effectively inhibit aldose reductase.[9] Furthermore, there is growing interest in developing "differential inhibitors" that can selectively block the reduction of glucose without affecting the enzyme's ability to detoxify other harmful aldehydes, which could potentially lead to a better safety profile.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Aldose Reductase Inhibitors for the Treatment of Inflammatory Disorders and Cancer: Current Drug Design Strategies and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]

M79175: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175 is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes particularly active under hyperglycemic conditions, contributing to the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a summary of its preclinical evaluation. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar compounds.

Chemical Structure and Identification

This compound is chemically identified as Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-.[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-[1] |

| CAS Number | 82319-87-7[1] |

| Chemical Formula | C₁₂H₁₁FN₂O₃[1] |

| Molecular Weight | 250.23 g/mol [1] |

| SMILES | O=C1NC2(C(N1)=O)CC(C)OC3=CC=C(F)C=C23[1] |

Mechanism of Action: Inhibition of the Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of the glycolytic pathway. This shunts excess glucose into the polyol pathway.[2]

The polyol pathway consists of a two-step enzymatic process:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1][2][3]

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1][2][3]

The accumulation of sorbitol, an osmotically active polyol, and the subsequent increase in fructose levels, along with the depletion of NADPH and alteration of the NAD+/NADH ratio, are implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, and retinopathy.[2] By inhibiting aldose reductase, this compound blocks the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.

References

M79175 (CAS Number: 82319-87-7): A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

This document provides an in-depth technical guide on M79175, an aldose reductase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Chemical and Physical Properties

This compound, also known as 6-Fluoro-2,3-dihydro-2-methylspiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, is a synthetic organic compound belonging to the spirohydantoin class of molecules.[1] Its primary recognized biological activity is the inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82319-87-7 | [1] |

| Chemical Formula | C₁₂H₁₁FN₂O₃ | [1] |

| Molecular Weight | 250.23 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Polymorphism | Exists in at least two crystalline forms (α and β) | [1] |

| Melting Point (α-form) | 517.5 K (244.35 °C) | [1] |

| Melting Point (β-form) | 501.0 K (227.85 °C) | [1] |

| Enthalpy of Fusion (α-form) | 26.3 kJ/mol | [1] |

| Enthalpy of Fusion (β-form) | 31.3 kJ/mol | [1] |

| SMILES | O=C1NC2(C(N1)=O)CC(C)OC3=CC=C(F)C=C23 |

Spectroscopic Data:

Biological Activity and Mechanism of Action

This compound is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes more active, leading to the accumulation of sorbitol, which is then converted to fructose. This process is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy.

By inhibiting aldose reductase, this compound is proposed to mitigate the pathological effects of the polyol pathway. This mechanism of action suggests its potential therapeutic application in the management of diabetic complications.

Aldose Reductase and the Polyol Pathway Signaling

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences, which this compound aims to inhibit.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related spirohydantoin compounds, a plausible synthetic route can be proposed. The following workflow outlines a potential synthetic strategy.

General Procedure (Hypothetical):

-

To a solution of 6-fluoro-chroman-4-one in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium carbonate.

-

Heat the reaction mixture in a sealed vessel at a specified temperature for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against aldose reductase.

Materials:

-

Partially purified aldose reductase from rat lens

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a specified time.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the aldose reductase activity.

In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and subsequent treatment with this compound to evaluate its efficacy in preventing or delaying the onset of diabetic retinopathy.

Experimental Workflow:

Procedure:

-

Diabetes Induction: Acclimatize male Wistar or Sprague-Dawley rats for one week. Induce diabetes via a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.

-

Grouping and Treatment: Randomly assign diabetic rats to a vehicle-treated group and an this compound-treated group. Include a non-diabetic control group. Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or topical eye drops).

-

Evaluation of Retinopathy:

-

Electroretinography (ERG): At regular intervals (e.g., 4, 8, and 12 weeks), perform ERG to assess retinal function. Analyze oscillatory potentials, as these are sensitive indicators of early diabetic retinopathy.

-

Histopathology: At the end of the study, euthanize the animals and enucleate the eyes. Perform histological analysis of the retina to assess for characteristic changes of diabetic retinopathy, such as basement membrane thickening, pericyte loss, and acellular capillary formation.

-

-

Data Analysis: Statistically compare the ERG parameters and histopathological findings between the different groups to determine the effect of this compound.

Conclusion

This compound is an aldose reductase inhibitor with potential for the study and possible treatment of diabetic complications. This guide provides a summary of its known properties and detailed protocols for its further investigation. Researchers are encouraged to consult the primary literature for more specific details and to develop and validate their own analytical methods and experimental procedures.

References

An In-Depth Technical Guide to 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the potent aldose reductase inhibitor, 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione, also known as M79175. This document consolidates available data on its synthesis, mechanism of action, and experimental protocols for its evaluation. The information is intended to support further research and development of this compound and its analogs for the potential treatment of diabetic complications.

Introduction

2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (this compound) is a spirohydantoin derivative that has demonstrated significant inhibitory activity against the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues, a process implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound has the potential to mitigate these long-term complications of diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5'-dione | |

| Synonyms | This compound | [2] |

| CAS Number | 102916-95-0 | [3] |

| Molecular Formula | C₁₂H₁₁FN₂O₃ | [3] |

| Molecular Weight | 250.23 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Polymorphism | Exists in at least two polymorphic forms, α and β. | [2] |

Pharmacological Properties

The primary pharmacological activity of this compound is the potent and stereoselective inhibition of aldose reductase.

Mechanism of Action & Signaling Pathway

This compound acts as a competitive inhibitor of aldose reductase, binding to the enzyme's active site and preventing the reduction of glucose to sorbitol. This inhibition helps to normalize the flux through the polyol pathway, thereby reducing the intracellular accumulation of sorbitol and mitigating osmotic stress and subsequent cellular damage in tissues susceptible to diabetic complications.

Quantitative Pharmacological Data

| Compound | Target | IC₅₀ (μM) | Reference |

| Oxidative Deaminated Metabolite of Fidarestat | Aldose Reductase | 0.44 | [4] |

Experimental Protocols

Synthesis of 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione

A detailed, specific protocol for the stereoselective synthesis of this compound is not publicly available. However, a general method for the synthesis of the related compound, (S)(+)-6-Fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (Sorbinil), can be adapted.[5] The key is the stereoselective synthesis of the chroman-4-one precursor.

Conceptual Synthesis Workflow:

A plausible synthetic route involves the cyclization of a substituted phenol with an appropriate acrolein derivative to form the chroman-4-one core. This is followed by a Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate to form the spirohydantoin ring system. Stereoselectivity can be achieved through chiral resolution of a key intermediate.

In Vitro Aldose Reductase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

Materials:

-

Aldose reductase enzyme (from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol Workflow:

Procedure:

-

Prepare working solutions of all reagents in phosphate buffer.

-

In a 96-well plate, add buffer, NADPH solution, and the test compound at various concentrations (or vehicle control).

-

Add the aldose reductase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.

-

Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of NADPH oxidation for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

X-ray Crystallography

The crystal structure of the β-polymorph of this compound has been determined by single-crystal X-ray diffraction analysis.[2] While the specific crystallographic data is not fully detailed in the abstract, the general methodology for such an analysis is outlined below.

General Protocol:

-

Crystallization: Grow single crystals of this compound from a suitable solvent system. The study on its polymorphism suggests that different crystalline forms can be obtained.[2]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data using an area detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

Conclusion

2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (this compound) is a potent and stereoselective inhibitor of aldose reductase with significant potential for the therapeutic intervention of diabetic complications. This technical guide has summarized the key properties and experimental methodologies related to this compound. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety, to advance its potential clinical application.

References

- 1. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 3. 102916-95-0 | (2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione - Moldb [moldb.com]

- 4. Identification and characterization of in vitro and in vivo fidarestat metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

M79175: A Technical Overview of In Vitro Aldose Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of M79175, a potent inhibitor of aldose reductase. This document details the core principles of aldose reductase activity, experimental protocols for its assessment, and the broader context of its role in cellular signaling pathways.

Core Concepts: Aldose Reductase and the Polyol Pathway

Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol. This accumulation can induce osmotic stress and contribute to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Consequently, aldose reductase is a significant therapeutic target for the development of inhibitors like this compound.

Quantitative Analysis of Aldose Reductase Inhibition

For comparative purposes, the following table includes IC50 values for other known aldose reductase inhibitors.

| Compound | IC50 Value (µM) | Source Organism of Aldose Reductase | Reference |

| This compound | Not Available | Bovine Lens | Poulsom, R. (1987). Biochemical Pharmacology, 36(10), 1577-81. (Note: Specific value not retrievable from available resources) |

| Sorbinil | 0.9 | Rat Lens | Terashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30. |

| Epalrestat | 0.02 | Rat Lens | Terashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30. |

| Ponalrestat | 0.02 | Rat Lens | Terashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30. |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

1. Materials and Reagents:

-

Enzyme Source: Partially purified aldose reductase from rat lens homogenate.

-

Buffer: 0.067 M Phosphate buffer (pH 6.2).

-

Cofactor: 0.1 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Substrate: 10 mM DL-glyceraldehyde.

-

Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitor: A known aldose reductase inhibitor (e.g., Sorbinil, Epalrestat).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

96-well microplate or quartz cuvettes.

2. Enzyme Preparation (from Rat Lens):

-

Excise lenses from male Wistar rats.

-

Homogenize the lenses in 10 volumes of cold 0.1 M phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude aldose reductase enzyme.

3. Assay Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

700 µL of 0.067 M phosphate buffer (pH 6.2).

-

100 µL of 0.1 mM NADPH.

-

100 µL of the rat lens supernatant (enzyme solution).

-

10 µL of the test compound solution at various concentrations (or solvent for control).

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of 10 mM DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 3-5 minutes using a spectrophotometer. The rate of decrease in absorbance is proportional to the aldose reductase activity.

4. Data Analysis:

-

Calculate the rate of NADPH oxidation (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the polyol pathway and the experimental workflow for the in vitro aldose reductase inhibition assay.

M79175: A Technical Guide for Sugar Cataract Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aldose reductase inhibitor M79175 and its application in the study of sugar cataracts. This document consolidates available data, outlines experimental protocols, and visualizes key pathways to support further research and development in this field.

Core Concepts: The Polyol Pathway and Sugar Cataract Formation

In hyperglycemic states, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol. Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation within the lens fibers leads to osmotic stress. This osmotic imbalance is a key initiating factor in the development of sugar cataracts, also known as diabetic cataracts. The subsequent influx of water causes swelling and eventual opacification of the lens. Aldose reductase inhibitors, such as this compound, aim to prevent or slow the progression of sugar cataracts by blocking this initial step of the polyol pathway.

Figure 1: The Polyol Pathway and the Mechanism of Action of this compound.

Quantitative Data on this compound Efficacy

Table 1: In Vivo Efficacy of this compound in a Galactose-Fed Dog Model

| Treatment Group | Dosage | Duration | Outcome on Cataract Formation |

| Control | - | 39 months | All dogs developed cataracts. |

| This compound | 10 mg/kg/day | 39 months | Significantly less severe lens changes compared to control. |

| This compound | 16 mg/kg/day | 39 months | No cataract formation observed in 3 out of 6 dogs. |

Experimental Protocols

Galactose-Induced Sugar Cataract Model in Dogs

This model is a well-established method for studying the efficacy of aldose reductase inhibitors in a non-diabetic, hyperglycemic-like condition.

Protocol:

-

Animal Model: Nine-month-old male beagle dogs are typically used.

-

Diet: The dogs are fed a diet containing 30% galactose. The basal diet should be a standard canine chow. The galactose is mixed with the chow.

-

Treatment: this compound is administered orally at doses of 10 mg/kg/day and 16 mg/kg/day. A control group receives a placebo.

-

Monitoring: Cataract development is monitored periodically using slit-lamp examination and retroillumination photography.

-

Duration: The study can be conducted for an extended period, for example, up to 39 months, to observe the long-term effects of the inhibitor.

M79175: A Preclinical Aldose Reductase Inhibitor for Diabetic Retinopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M79175, chemically identified as 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione, is a potent aldose reductase inhibitor that has demonstrated significant efficacy in preclinical models of diabetic retinopathy. By targeting the rate-limiting enzyme of the polyol pathway, this compound has shown the potential to mitigate the pathological changes associated with this common and debilitating diabetic complication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action within the polyol pathway, a summary of key preclinical findings, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for diabetic complications.

Introduction: The Polyol Pathway and Its Role in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into an alternative metabolic route known as the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

-

Aldose Reductase: Glucose is reduced to sorbitol, a sugar alcohol, by the enzyme aldose reductase (AR). This reaction consumes the cofactor NADPH.

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a reaction that consumes NAD+.

The overactivation of the polyol pathway in diabetes is implicated in the pathogenesis of various diabetic complications, including retinopathy, neuropathy, and nephropathy.[2] The accumulation of sorbitol leads to osmotic stress within cells, while the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing susceptibility to oxidative stress. The subsequent increase in fructose and its metabolites can contribute to the formation of advanced glycation end products (AGEs), further exacerbating cellular damage.

Aldose reductase inhibitors (ARIs) are a class of drugs designed to block the first and rate-limiting step of the polyol pathway.[3] By inhibiting aldose reductase, these agents aim to prevent the accumulation of sorbitol and the downstream metabolic consequences of polyol pathway activation. This compound is one such investigational aldose reductase inhibitor.

This compound: Mechanism of Action and Preclinical Evidence

This compound is a spirohydantoin derivative that acts as a potent and selective inhibitor of aldose reductase. Its chemical structure is 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione.[4] The primary mechanism of action of this compound is the competitive inhibition of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.

Preclinical Efficacy in a Canine Model of Galactosemic Retinopathy

A key preclinical study investigated the dose-dependent effects of this compound on the retinal vascular changes in a well-established beagle model of diabetic retinopathy induced by a 30% galactose diet over 38 months.[4] Galactose is a good substrate for aldose reductase, and its metabolism leads to the accumulation of galactitol, an analogue of sorbitol, causing similar pathological changes to those seen in diabetic retinopathy.

The study evaluated several parameters of retinal vascular damage, including the endothelium-to-pericyte (E/P) ratio, the number of pericyte ghosts, and the percentage of acellular capillaries. Pericyte loss is a hallmark of early diabetic retinopathy. The results demonstrated a dose-dependent protective effect of this compound.[4]

Table 1: Effects of this compound on Retinal Vascular Parameters in Galactose-Fed Dogs

| Treatment Group | Average Dose (mg/kg/day) | Endothelium/Pericyte (E/P) Ratio |

| Non-galactose-fed Control | - | Not significantly different from high-dose this compound |

| Untreated Galactose-fed | - | Significantly elevated |

| This compound Low Dose | 10 | Intermediate |

| This compound High Dose | 16 | Not significantly different from non-galactose-fed control |

Data summarized from Neuenschwander H, et al. J Ocul Pharmacol Ther. 1997.[4]

These findings indicate that this compound can effectively protect against the degeneration of pericytes and the subsequent formation of microaneurysms in a dose-dependent manner.[4]

Preclinical Efficacy in a Rat Model of Streptozotocin-Induced Diabetic Retinopathy

Another important study evaluated the effects of this compound on the electroretinogram (ERG) oscillatory potential abnormalities in rats with streptozotocin-induced diabetes. ERG is a diagnostic test that measures the electrical response of the various cell types in the retina. Abnormalities in the oscillatory potentials of the ERG are an early sign of diabetic retinopathy.

The study found that untreated diabetic rats exhibited prolonged peak latencies and intervals, as well as reduced amplitudes of the ERG oscillatory potentials. Treatment with this compound was effective in suppressing the prolongation of the peak latencies and intervals, suggesting that this compound can ameliorate the progression of diabetic retinopathy in its early stages.

Experimental Protocols

General Protocol for Induction of Diabetic Retinopathy in Rats using Streptozotocin (STZ)

This protocol outlines a general procedure for inducing diabetes in rats to study diabetic complications.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), ice-cold

-

5% sucrose water

-

Blood glucose monitoring system

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration. A typical dose for a single intraperitoneal (i.p.) injection is 50-65 mg/kg body weight.

-

Induction of Diabetes: Weigh each rat and administer the calculated volume of STZ solution via i.p. injection.

-

Post-Injection Care: Provide the rats with 5% sucrose water for the first 24 hours following the STZ injection to prevent hypoglycemic shock.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Development of Neuropathy: Diabetic neuropathy typically develops over a period of 4-8 weeks.

General Protocol for Assessment of Retinal Vasculature in Animal Models

This protocol describes a general method for the quantitative analysis of retinal vascular changes.

Materials:

-

Formalin or other suitable fixative

-

Elastase solution

-

Periodic acid-Schiff (PAS) stain

-

Hematoxylin

-

Microscope with an imaging system

-

Image analysis software

Procedure:

-

Tissue Preparation: Euthanize the animal and enucleate the eyes. Fix the eyes in formalin.

-

Retinal Digestion: Isolate the retina and digest it with an elastase solution to remove non-vascular cells, leaving the intact retinal vascular network.

-

Staining: Stain the isolated retinal vasculature with PAS and hematoxylin.

-

Microscopic Examination: Mount the stained retinal flat mounts on slides and examine them under a light microscope.

-

Quantitative Analysis: Using image analysis software, quantify various parameters such as:

-

Pericyte loss (pericyte ghosts)

-

Number of acellular capillaries

-

Endothelial cell to pericyte (E/P) ratio

-

Presence of microaneurysms

-

General Protocol for Electroretinography (ERG) in Rodents

This protocol provides a general workflow for performing ERG to assess retinal function.

Materials:

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., tropicamide)

-

Topical anesthetic (e.g., proparacaine)

-

Ganzfeld dome stimulator

-

Recording electrodes (corneal, reference, and ground)

-

Amplifier and data acquisition system

Procedure:

-

Dark Adaptation: Dark-adapt the animal for a minimum of 12 hours prior to the procedure.

-

Anesthesia and Pupil Dilation: Anesthetize the animal and dilate its pupils with a topical mydriatic. Apply a topical anesthetic to the cornea.

-

Electrode Placement: Place the recording electrodes on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail or leg.

-

ERG Recording: Place the animal inside a Ganzfeld dome and present a series of light flashes of varying intensity and frequency.

-

Data Analysis: Record and analyze the resulting electrical responses (a-wave, b-wave, and oscillatory potentials) to assess the function of different retinal cell types.

Visualizations

Polyol Pathway and the Site of Action of this compound

Caption: The polyol pathway and the inhibitory action of this compound on aldose reductase.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Discussion and Future Directions

The preclinical data available for this compound strongly suggest its potential as a therapeutic agent for the treatment of early-stage diabetic retinopathy. Its ability to inhibit aldose reductase in a dose-dependent manner and consequently prevent key pathological changes in animal models provides a solid foundation for further investigation.

However, it is important to note that the clinical development of aldose reductase inhibitors has been challenging. While many compounds have shown promise in preclinical studies, their translation to clinical efficacy in humans has been met with mixed results. Issues such as inadequate tissue penetration, off-target effects, and the multifactorial nature of diabetic complications have posed significant hurdles.

As of the latest available information, there is no public record of this compound entering human clinical trials. Further research would be necessary to determine its pharmacokinetic and pharmacodynamic profile in humans, as well as its long-term safety and efficacy.

Future research in the field of aldose reductase inhibition for diabetic complications may focus on the development of next-generation inhibitors with improved tissue specificity and pharmacokinetic properties. Additionally, combination therapies that target multiple pathways involved in the pathogenesis of diabetic retinopathy may offer a more comprehensive therapeutic approach.

Conclusion

This compound is a potent aldose reductase inhibitor that has demonstrated significant promise in preclinical models of diabetic retinopathy. By effectively blocking the polyol pathway, it has been shown to prevent the early vascular changes that characterize this sight-threatening complication of diabetes. The data and experimental protocols summarized in this technical guide provide a valuable resource for the scientific community and underscore the continued importance of targeting the polyol pathway in the development of novel therapies for diabetic complications. Further investigation into the clinical potential of this compound and similar compounds is warranted.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Aldose reductase and its inhibition in the control of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-dependent reduction of retinal vessel changes associated with diabetic retinopathy in galactose-fed dogs by the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M79175 in Cell Culture Experiments

These application notes provide detailed protocols for the utilization of M79175, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in cell culture experiments. The active form of this compound, idasanutlin, works by disrupting the interaction between MDM2 and p53, leading to the activation of the p53 signaling pathway in cancer cells with wild-type TP53. This activation results in cell cycle arrest and apoptosis.

Mechanism of Action

In normal, unstressed cells, the tumor suppressor protein p53 is kept at low levels through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation by the proteasome. This compound is converted to its active metabolite, idasanutlin, which binds to MDM2 and inhibits the p53-MDM2 interaction. This blockage leads to the stabilization and accumulation of p53 in the nucleus. Subsequently, p53 transactivates its target genes, such as CDKN1A (p21) and PUMA, which ultimately results in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro activity of idasanutlin, the active metabolite of this compound, in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SJSA-1 | Osteosarcoma | 0.01[1] |

| HCT116 | Colon Cancer | 0.01[1] |

| MCF-7 | Breast Cancer | ~10[1] |

| MV4-11 | Acute Myeloid Leukemia | Not specified, used at 60 nM[1] |

| MOLM-13 | Acute Myeloid Leukemia | Not specified[1] |

| KCNR | Neuroblastoma | Not specified[1] |

| SJNB12 | Neuroblastoma | Not specified[1] |

Note: The potency of this compound/idasanutlin is cell-line dependent.

Experimental Protocols

General Cell Culture Treatment with this compound

Materials:

-

Cancer cell lines of interest (e.g., with wild-type TP53)

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

-

This compound stock solution (10 mM in DMSO)

Protocol:

-

Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.[1]

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.[1]

-

Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.[1]

Protocol:

-

Cell Treatment: Follow the protocol for cell culture treatment with this compound in a 96-well plate.[1]

-

Addition of MTT: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[1]

Western Blotting

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Treatment with this compound is expected to increase the protein levels of p53 and its downstream target, p21.[1]

Protocol:

-

Cell Lysis: After treating the cells with this compound for the desired time (e.g., 6, 12, or 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

References

Application Notes and Protocols for M79175 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175 is a potent aldose reductase inhibitor investigated for its therapeutic potential in various disease models. Successful in vivo evaluation of this compound necessitates a reliable and reproducible method for its dissolution and administration. This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, with a focus on achieving a stable and homogenous formulation suitable for oral gavage. Additionally, it outlines the key signaling pathway associated with the mechanism of action of this compound.

Data Presentation

The solubility of this compound in common vehicles for in vivo administration is a critical parameter for formulation development. While specific quantitative solubility data for this compound in a range of vehicles is not extensively published, the following table summarizes recommended starting concentrations for preparing solutions of this compound based on its molecular weight and general practices for poorly soluble compounds. Researchers should perform their own solubility tests to optimize the formulation for their specific study requirements.

| Vehicle Component | Suggested Concentration Range | Purpose | Considerations |

| Dimethyl sulfoxide (DMSO) | 2-10% (v/v) | Primary solvent to initially dissolve this compound | Can have toxic effects at higher concentrations. Should be kept to the minimum required. |

| Polyethylene glycol 300 (PEG300) | 30-40% (v/v) | Co-solvent to improve solubility and stability | A commonly used and generally safe vehicle component. |

| Tween-80 | 5% (v/v) | Surfactant to enhance wetting and prevent precipitation | Helps to create a more stable suspension or solution. |

| Saline (0.9% NaCl) or Water | 45-63% (v/v) | Diluent to bring the formulation to the final volume | Should be sterile for injection, though for oral gavage, sterile water is often sufficient. |

Experimental Protocols

Protocol for Preparation of this compound Formulation for Oral Gavage in Mice

This protocol describes a common method for preparing a formulation of a poorly water-soluble compound like this compound for oral administration in mice. The final concentration of the components may need to be optimized based on the required dose and the specific solubility of the this compound batch.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile filtered

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the average weight of the mice, calculate the total mass of this compound needed for the study.

-

Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by combining the desired percentages of DMSO, PEG300, and Tween-80. For example, for a 1 mL final volume of a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80, you would mix 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

-

Dissolve this compound:

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add the pre-mixed vehicle to the this compound powder.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the mixture in a water bath sonicator for 5-10 minutes.

-

-

Final Dilution:

-

Once the this compound is completely dissolved in the vehicle mixture, add the sterile saline or water to reach the final desired volume. In the example above, you would add 450 µL of saline.

-

Vortex the final formulation thoroughly to ensure a homogenous solution or suspension.

-

-

Administration:

-

Visually inspect the formulation for any precipitation before each administration. If precipitation has occurred, gently warm the solution and vortex again to redissolve.

-

Administer the formulation to the mice via oral gavage using an appropriately sized feeding needle. The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice).

-

Important Considerations:

-

Vehicle Toxicity: Always include a vehicle control group in your in vivo experiments to account for any potential effects of the solvent mixture.

-

Formulation Stability: Prepare the formulation fresh daily if possible. If storage is necessary, store it protected from light at 4°C and assess for any signs of precipitation before use.

-

Dose Proportionality: For dose-response studies, ensure that the formulation allows for proportional increases in the dose without significant changes in vehicle composition.

Mandatory Visualization

Signaling Pathway of this compound (Aldose Reductase Inhibition)

This compound is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to diabetic complications through osmotic stress, oxidative stress, and the depletion of NADPH. By inhibiting aldose reductase, this compound blocks the conversion of glucose to sorbitol, thereby mitigating these downstream pathological effects.[1][2][3]

Caption: this compound inhibits aldose reductase in the polyol pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo disease model.

Caption: Workflow for an in vivo study of this compound.

References

Application Notes and Protocols for a Novel Anti-Diabetic Compound in Rat Models of Diabetes

Note: No specific information could be found for a compound designated "M79175." The following application notes and protocols are provided as a detailed template for a hypothetical anti-diabetic compound. Researchers should substitute the placeholder information with their experimental data.

Introduction

These application notes provide detailed protocols for the use of a hypothetical anti-diabetic compound, herein referred to as this compound, in streptozotocin (STZ)-induced diabetic rat models. The document outlines the induction of diabetes, dosage and administration of the compound, and key experimental procedures for evaluating its efficacy. The provided signaling pathways and experimental workflows are intended to serve as a guide for researchers in the field of diabetes and drug development.

Induction of Diabetes in Rat Models

The most common method for inducing diabetes in rats is through the administration of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[1][2] The dosage of STZ can be varied to induce different types of diabetes models.

Table 1: Streptozotocin (STZ) Dosage for Induction of Diabetes in Rats

| Diabetes Model | Rat Strain | STZ Dosage | Route of Administration | Expected Outcome | Reference |

| Type 1 Diabetes | Wistar, Sprague-Dawley | 35-65 mg/kg (single high dose) | Intravenous (IV) or Intraperitoneal (IP) | Severe hyperglycemia, mimicking Type 1 diabetes. | [1][3] |

| Type 1 Diabetes | Wistar | 60 mg/kg | Intravenous (IV) | Induces experimental diabetes mellitus in 2-4 days. | [2] |

| Type 2 Diabetes | Wistar | 25 mg/kg (single low dose) after high-fat diet | Intraperitoneal (IP) | Stable moderate hyperglycemia, representative of human Type 2 diabetes. | [4] |

| Type 2 Diabetes | Sprague-Dawley | 35 mg/kg (single low dose) after high-fat diet | Intraperitoneal (IP) | Induces Type 2 diabetes in the context of obesity-related insulin resistance. | [5][6] |

Experimental Protocol: Induction of Type 2 Diabetes in Rats

This protocol describes the induction of a Type 2 diabetes model using a combination of a high-fat diet and a low dose of STZ.[4][5]

Materials:

-

Male Wistar rats (8 weeks old)

-

High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

-

Standard chow

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

-

Animal handling and restraint equipment

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Acclimate rats to the animal facility for at least one week before the experiment.

-

Dietary Manipulation:

-

Divide rats into two groups: a control group fed standard chow and an experimental group fed a high-fat diet.

-

Maintain the respective diets for 8 weeks to induce insulin resistance in the HFD group.

-

-

Preparation of STZ Solution:

-

On the day of induction, prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

-

Keep the solution on ice and protected from light until use.

-

-

Induction of Diabetes:

-

After 8 weeks of dietary manipulation, fast the HFD-fed rats overnight.

-

Administer a single intraperitoneal (IP) injection of STZ (25 mg/kg body weight) to the HFD-fed rats.[4] The control group receives an equivalent volume of citrate buffer.

-

-

Post-Induction Monitoring:

-

Provide the animals with 5% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.

-

Monitor blood glucose levels 72 hours after STZ injection and then weekly.

-

Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent experiments.

-

Dosage and Administration of this compound (Hypothetical Data)

The following table is a hypothetical representation of dosage data for the compound this compound. Researchers should generate their own data based on dose-ranging studies.

Table 2: Hypothetical Dosage of this compound in STZ-Induced Diabetic Rats

| Treatment Group | Compound | Dosage | Route of Administration | Frequency | Duration |

| Control | Vehicle | - | Oral Gavage | Daily | 4 weeks |

| Diabetic Control | Vehicle | - | Oral Gavage | Daily | 4 weeks |

| This compound Low Dose | This compound | 10 mg/kg | Oral Gavage | Daily | 4 weeks |

| This compound High Dose | This compound | 50 mg/kg | Oral Gavage | Daily | 4 weeks |

| Positive Control | Metformin | 200 mg/kg | Oral Gavage | Daily | 4 weeks |

Experimental Protocol: Evaluation of this compound Efficacy

This protocol outlines the steps to assess the anti-diabetic effects of a test compound in the established diabetic rat model.

Materials:

-

STZ-induced diabetic rats

-

This compound (or test compound)

-

Vehicle (e.g., distilled water, saline with 0.5% CMC)

-

Metformin (positive control)

-

Glucometer and test strips

-

Blood collection tubes (e.g., for plasma or serum)

-

Oral gavage needles

-

Analytical equipment for biochemical assays (e.g., insulin, lipids)

Procedure:

-

Animal Grouping: Randomly assign diabetic rats to the treatment groups as outlined in Table 2.

-

Compound Administration: Administer the test compound (this compound), vehicle, or positive control (Metformin) daily for the specified duration (e.g., 4 weeks) via the chosen route of administration.

-

Monitoring:

-

Monitor body weight and food and water intake weekly.

-

Measure fasting blood glucose levels weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Perform an OGTT at the end of the treatment period.

-

Fast the rats overnight.

-

Administer an oral glucose load (2 g/kg body weight).

-

Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration for glucose measurement.

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the animals and collect blood and tissue samples.

-

Measure serum or plasma levels of insulin, triglycerides, total cholesterol, HDL, and LDL.

-

Isolate the pancreas for histological examination (e.g., H&E staining, insulin immunohistochemistry).

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways in diabetes and a typical experimental workflow.

Caption: Experimental workflow for evaluating an anti-diabetic compound.

Caption: Simplified Insulin Signaling Pathway.[7][8][9]

Caption: Simplified AMPK Signaling Pathway.[7][10][11]

References

- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Dosage of streptozocin in inducing rat model of type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Application Notes and Protocols for M79175 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

M79175 is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in preventing or delaying the onset of diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of secondary diabetic complications such as cataracts, retinopathy, and neuropathy. This compound acts by competitively inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

These application notes provide a comprehensive overview of the administration of this compound in preclinical animal studies, with a focus on rodent and canine models of diabetic complications. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy and proof-of-concept studies.

Mechanism of Action: The Polyol Pathway

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, a process that utilizes NAD+ as a cofactor. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the altered NAD+/NADH ratio contribute to oxidative stress and cellular dysfunction. This compound specifically inhibits aldose reductase, thus blocking the initial step of this detrimental pathway.

Figure 1: Simplified signaling pathway of the polyol pathway and the inhibitory action of this compound.

Quantitative Data from Animal Studies

The following table summarizes the administration parameters of this compound in various animal models as reported in the literature.

| Animal Model | Inducing Agent | Route of Administration | Dosage | Duration of Treatment | Key Findings |

| Dog (Beagle) | 30% Galactose Diet | Oral (in diet) | 10 mg/kg/day | Up to 39 months | Significantly less lens changes compared to untreated galactose-fed dogs.[1] |

| Dog (Beagle) | 30% Galactose Diet | Oral (in diet) | 16 mg/kg/day | Up to 39 months | No cataract formation observed in 3 out of 6 dogs; E/P ratio in the retina was not significantly different from non-galactose-fed dogs.[1][2] |

| Rat (Streptozotocin-induced) | Streptozotocin | Not specified | Not specified | 12 weeks | Suppressed the prolongation of ERG oscillatory potential peak latencies and intervals.[3] |

Experimental Protocols

Protocol 1: Induction of Galactosemic Cataracts in Dogs and Oral Administration of this compound

This protocol is designed to assess the efficacy of orally administered this compound in preventing the formation and progression of sugar cataracts in a canine model.

1. Animal Model:

-

Species: Beagle dogs

-

Age: 9 months old

-

Sex: Male

2. Materials:

-

This compound

-

Standard dog chow

-

D-galactose powder

-

Slit lamp biomicroscope

-

Retroillumination camera

3. Experimental Workflow:

Figure 2: Experimental workflow for the study of this compound in a galactose-fed dog model of cataracts.

4. Procedure:

-

Acclimatization: Acclimate 9-month-old male beagle dogs to the housing facility for at least two weeks prior to the start of the study.

-

Group Allocation: Randomly assign dogs to the following groups:

-